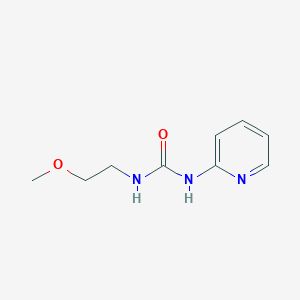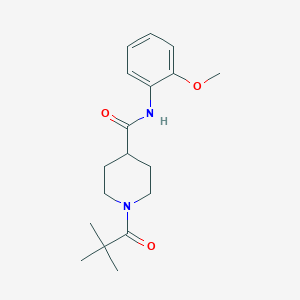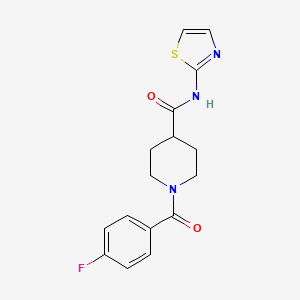
N-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE
Übersicht
Beschreibung
N-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethylphenylamine with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby competitively inhibiting the enzyme and disrupting bacterial metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-DIMETHYLPHENYL)-2-METHOXYBENZENE-1-SULFONAMIDE: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(2,5-DIMETHYLPHENYL)-5-FLUOROBENZENE-1-SULFONAMIDE: Lacks the methoxy group, potentially altering its chemical properties and applications.
Uniqueness
N-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-4-5-11(2)13(8-10)17-21(18,19)15-9-12(16)6-7-14(15)20-3/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLHBHUGKNRJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-thiophenesulfonamide](/img/structure/B4444729.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B4444734.png)
![1-(3-methylphenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4444740.png)
![2-(2,5-dimethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4444742.png)
![[(1-ethyl-2-pyrrolidinyl)methyl][(5-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B4444756.png)

![3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B4444777.png)
![2,2-dimethyl-1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B4444789.png)
![11-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B4444796.png)
![N-(4-ethoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4444798.png)

![2-iodo-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4444819.png)

![N-[3-(4-methoxyphenyl)propyl]-3-methylbenzamide](/img/structure/B4444833.png)
